1-(2-Cyanopropyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
1-(2-Cyano-2-methylethyl)cyclopropane-1-sulfonyl chloride is a chemical compound with a unique structure that includes a cyclopropane ring, a cyano group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyano-2-methylethyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropanesulfonyl chloride with a suitable cyano-containing precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyano-2-methylethyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out at room temperature or under mild heating.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various addition products depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Cyano-2-methylethyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Research: It can be used to modify biomolecules, such as proteins or nucleic acids, to study their functions and interactions.
Industrial Applications: The compound is also used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-cyano-2-methylethyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The cyano group can participate in addition reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonyl Chloride: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.
Cyclohexanesulfonyl Chloride: Contains a cyclohexane ring instead of a cyclopropane ring, leading to different steric and electronic properties.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group, which significantly alters its reactivity and applications.
Uniqueness
1-(2-Cyano-2-methylethyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a cyano group and a sulfonyl chloride group on a cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C7H10ClNO2S |
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Molecular Weight |
207.68 g/mol |
IUPAC Name |
1-(2-cyanopropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H10ClNO2S/c1-6(5-9)4-7(2-3-7)12(8,10)11/h6H,2-4H2,1H3 |
InChI Key |
ZCGSOZQLLDBOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CC1)S(=O)(=O)Cl)C#N |
Origin of Product |
United States |
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